Methyl 3-(4-chlorophenyl)-5-formylisoxazole-4-carboxylate
Overview
Description
Methyl 3-(4-chlorophenyl)-5-formylisoxazole-4-carboxylate is a useful research compound. Its molecular formula is C12H8ClNO4 and its molecular weight is 265.65 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s worth noting that compounds with similar structures have been reported to exhibit antioxidant and immunomodulatory properties . These compounds can interact with their targets, leading to changes in cellular processes.
Biochemical Pathways
Related compounds have been shown to lower reactive oxygen species (ros) levels and boost the glutathione system . This suggests that Methyl 3-(4-chlorophenyl)-5-formylisoxazole-4-carboxylate might also influence these pathways, leading to downstream effects on cellular functions.
Pharmacokinetics
A related compound, 3-[(4-chlorophenyl)selanyl]-1-methyl-1h-indole (cmi), has been predicted to be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier . This suggests that this compound might have similar ADME properties, which could impact its bioavailability.
Result of Action
Related compounds have been reported to protect dopaminergic neurons from h2o2-induced stress by lowering ros levels and boosting the glutathione system . This suggests that this compound might have similar effects.
Action Environment
It’s worth noting that environmental conditions can significantly impact the effectiveness and stability of many chemical compounds .
Properties
IUPAC Name |
methyl 3-(4-chlorophenyl)-5-formyl-1,2-oxazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO4/c1-17-12(16)10-9(6-15)18-14-11(10)7-2-4-8(13)5-3-7/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTRLJSQKRZYXBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(ON=C1C2=CC=C(C=C2)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30668551 | |
Record name | Methyl 3-(4-chlorophenyl)-5-formyl-1,2-oxazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30668551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
682352-76-7 | |
Record name | Methyl 3-(4-chlorophenyl)-5-formyl-1,2-oxazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30668551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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